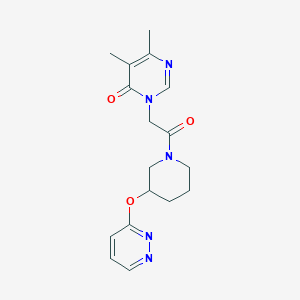
5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one" is a complex molecule that appears to be related to pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The compound likely exhibits interesting chemical and physical properties due to its structural complexity and the presence of various functional groups.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the treatment of substituted uracils with other reagents. For instance, the synthesis of 3-hydroxy-4,6-dimethylpyrrolo[3,2-d]pyrimidine-5,7(4H,6H)-dione derivatives is achieved by treating 1,3,6-trimethyl-5-nitrouracil with aryl aldehydes in the presence of piperidine, leading to condensation and intramolecular cyclization processes . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies involving condensation, cyclization, and the use of piperidine as a catalyst or reactant could be applicable.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite intricate. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives has been determined by X-ray crystallography, revealing the crystalline state and the tautomeric forms of these compounds . The presence of substituents such as piperazine rings can significantly influence the conformation of the molecule. The compound likely has a similar complexity in its molecular structure, with potential intramolecular hydrogen bonding and tautomeric forms.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by their substituents. For instance, 6-substituted-2,4-dimethyl-3-pyridinols exhibit antioxidant properties and can react with peroxyl radicals, indicating their potential as chain-breaking antioxidants . The compound may also exhibit unique reactivity patterns due to its functional groups, such as the pyridazin-3-yloxy and piperidinyl moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. Some compounds, like the 6-substituted-2,4-dimethyl-3-pyridinols, are stable to air oxidation, while others may decompose upon exposure to the atmosphere . The basicity of these compounds can approach physiological pH, which may be relevant for biological applications. The compound , with its multiple substituents and functional groups, is likely to have unique solubility, stability, and reactivity properties that could be explored further in experimental studies.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research into pyrimidine derivatives, including structures similar to 5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one, has shown significant antimicrobial potential. For instance, the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates promising antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012). These findings underscore the chemical's relevance in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anticancer Applications
Compounds structurally related to 5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one have been evaluated for their anticancer properties. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit antiproliferative activity against human cancer cell lines, with certain derivatives showing promising potential as anticancer agents (Mallesha et al., 2012). This highlights the compound's utility in oncology research, particularly in the development of new treatments for various types of cancer.
Anti-inflammatory Applications
The exploration of pyrimidine and oxazinone derivatives also extends to their anti-inflammatory properties. Synthesis techniques utilizing citrazinic acid as a starting material have led to compounds with significant anti-inflammatory activity, comparable to the reference drug Prednisolone® (Amr et al., 2007). These findings are crucial for the development of new anti-inflammatory medications, offering potential alternatives to existing treatments with fewer side effects.
Propiedades
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-13(2)18-11-22(17(12)24)10-16(23)21-8-4-5-14(9-21)25-15-6-3-7-19-20-15/h3,6-7,11,14H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOQTUHTRDNSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


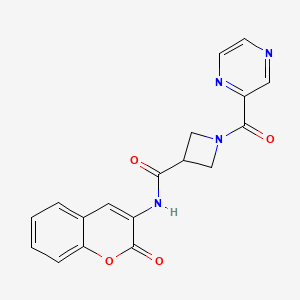
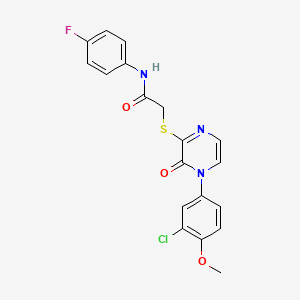
![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)
![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

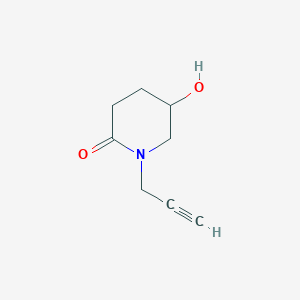
![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)
![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)
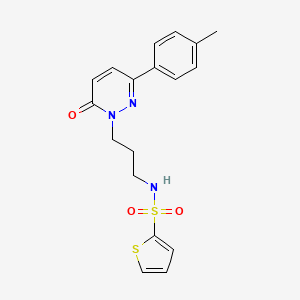
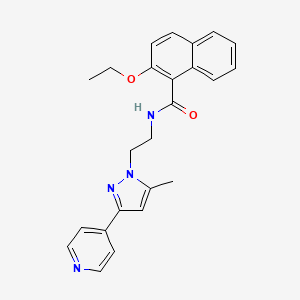

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)
![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)